molecular formula C12H17NO B13204126 N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine

N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine

Cat. No.: B13204126
M. Wt: 191.27 g/mol
InChI Key: YSDOOHWOJJPSIK-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine is a hydroxylamine derivative characterized by a propylidene chain linked to a para-isopropyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.28 g/mol and a CAS number of 78575-14-1 . The compound’s structural uniqueness lies in the combination of a hydroxylamine moiety (-NH-OH) and a branched alkyl (isopropyl) substituent on the aromatic ring, which enhances steric and electronic effects. This configuration is critical for its reactivity, particularly in applications requiring selective interactions with biological targets or catalytic systems .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(NZ)-N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine

InChI

InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3/b13-12-

InChI Key

YSDOOHWOJJPSIK-SEYXRHQNSA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(C=C1)C(C)C

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine typically involves the reaction of 4-(propan-2-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, modulation of signaling pathways, and induction of oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₂H₁₇NO 191.28 4-(Propan-2-yl)phenyl, propylidene High selectivity in molecular interactions
(NE)-N-[1-[2-(Difluoromethoxy)phenyl]propylidene]hydroxylamine C₁₀H₁₁F₂NO₂ 261.24 2-(Difluoromethoxy)phenyl Enzyme inhibition, antioxidant activity
(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine C₉H₉Cl₂NO 218.09 2,5-Dichlorophenyl Potential in medicinal chemistry (mechanism under study)
(Z)-N-{4-[4-(Propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine C₁₃H₁₉NO₂ 221.29 4-(Propan-2-yloxy)phenyl, butan-2-ylidene Enhanced solubility and thermal stability
N-{1-[4-(Cyclopentyloxy)phenyl]propylidene}hydroxylamine C₁₄H₁₉NO₂ 233.31 4-(Cyclopentyloxy)phenyl Improved pharmacokinetic profiles in drug design

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (e.g., Cl in , F in ): Increase electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzymes).
  • Electron-Donating Groups (e.g., isopropyl in the target compound, cyclopentyloxy in ): Improve steric bulk and hydrophobicity, favoring membrane penetration in drug delivery .

Biological Activity: The target compound’s isopropyl group confers selectivity in binding to hydrophobic pockets in proteins, distinguishing it from analogues like the dichlorophenyl derivative , which may exhibit broader reactivity but lower specificity.

Synthetic Accessibility :

  • The target compound and its propan-2-yloxy analogue are synthesized via condensation of substituted benzaldehydes with hydroxylamine hydrochloride, a scalable method. In contrast, chlorinated derivatives require harsher conditions (e.g., chlorination agents), reducing yield and purity .

Physicochemical Properties :

  • Solubility : The propan-2-yloxy analogue has higher aqueous solubility due to its ether linkage, whereas the target compound’s isopropyl group enhances lipid solubility.
  • Stability : Cyclopentyloxy and trifluoropropoxy derivatives exhibit superior thermal stability, making them suitable for high-temperature applications.

Biological Activity

N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its hydroxylamine functional group, is believed to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C13H19N2OC_{13}H_{19}N_{2}O. Its structure features a propan-2-yl group attached to a phenyl ring, which is further connected to a propylidene chain linked to a hydroxylamine moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions, influencing oxidative stress levels within cells. The hydroxylamine group can act as a reducing agent, potentially modulating the activity of various enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with hydroxylamine functionality exhibit significant anticancer properties. For instance, hydroxylamine derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can exhibit IC50 values below 400 nM against HDAC enzymes, suggesting potent anticancer activity .

Antioxidant Activity

This compound may also possess antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress in various biological systems, which could be beneficial in preventing oxidative damage associated with numerous diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it has been evaluated for its inhibitory effects on various kinases involved in cancer progression. Compounds with analogous structures have shown nanomolar activity against mutant forms of epidermal growth factor receptor (EGFR), highlighting the potential of this class of compounds in targeted cancer therapies .

Case Studies

  • Histone Deacetylase Inhibition : A study on novel N-hydroxy derivatives demonstrated their ability to inhibit HDACs effectively, leading to growth inhibition in human carcinoma cell lines. The most potent compounds were selected for further testing in xenograft models, showing significant tumor reduction .
  • EGFR Kinase Inhibition : Research showed that certain hydroxylamine derivatives exhibited strong binding affinities for mutant EGFR forms, indicating their potential as therapeutic agents for non-small cell lung cancer (NSCLC). These compounds often displayed improved permeability and reduced efflux compared to traditional inhibitors .

Table 1: Biological Activities of Hydroxylamine Derivatives

Compound NameIC50 (nM)Target EnzymeActivity Type
Compound 1200HDACAnticancer
Compound 2150EGFRAnticancer
Compound 3350Other KinasesEnzyme Inhibition

Table 2: Comparison of Oxidative Stress Modulation

Compound NameReduction in ROS (%)Cell Line Tested
Compound A70HCT116 Colon Cancer
Compound B65A549 Lung Cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.